(4-Butylcyclohexyl)(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-butylcyclohexyl)-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4O2/c1-3-4-7-20-10-12-21(13-11-20)26(31)30-18-16-29(17-19-30)25-15-14-23(27-28-25)22-8-5-6-9-24(22)32-2/h5-6,8-9,14-15,20-21H,3-4,7,10-13,16-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRCYPGXRNGTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions.
Mode of Action
The compound interacts with AChE and BChE, inhibiting their activity. This inhibition increases the levels of acetylcholine, which is deficient in conditions like Alzheimer’s disease. The compound shows competitive inhibition, meaning it competes with acetylcholine for the active site of the enzyme.
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic transmission pathway. This pathway is responsible for transmitting neural pulses, and its impairment can lead to cognitive dysfunction. By inhibiting AChE and BChE, the compound increases acetylcholine levels, thereby enhancing cholinergic transmission.
Result of Action
The result of the compound’s action is an increase in acetylcholine levels. This can help improve cognitive functions in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine. The compound’s inhibition of AChE and BChE may also affect other processes regulated by these enzymes.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the presence of other substances that may interact with the compound, the pH of the environment, and the temperature
Biochemical Analysis
Biochemical Properties
Related compounds with pyridazinone and piperazine moieties have been studied for their inhibitory effects on acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis. These compounds have shown competitive inhibition, suggesting that they may interact with AChE and other similar enzymes.
Cellular Effects
Compounds with similar structures have shown cytotoxic activity against various cancer cell lines. These compounds have been found to induce apoptosis and inhibit tubulin polymerization, affecting cell function.
Molecular Mechanism
Related compounds have been found to bind to the colchicine binding site of tubulin, inhibiting its polymerization. This suggests that this compound may also interact with biomolecules in a similar manner.
Biological Activity
The compound (4-Butylcyclohexyl)(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone has emerged as a significant entity in medicinal chemistry, particularly due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound.
Chemical Structure and Synthesis
This compound features a unique structural arrangement that includes:
- Cyclohexyl group : Enhancing lipophilicity.
- Piperazine moiety : Known for its diverse pharmacological properties.
- Pyridazine derivative : Implicated in various biological activities.
The synthesis typically involves multi-step organic reactions, integrating various functional groups to achieve the desired purity and yield. The synthetic pathway may vary based on the availability of starting materials and desired properties .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The piperazine and pyridazine moieties are believed to facilitate binding to these targets, influencing cellular signaling pathways and physiological responses.
Pharmacological Properties
Research indicates that compounds with similar structural features exhibit a range of pharmacological activities, including:
- Antitumor effects : Some derivatives have shown significant inhibition of cancer cell proliferation.
- Antimicrobial activity : Compounds in this class have been evaluated for their ability to combat various bacterial strains.
- Neuropharmacological effects : The piperazine component suggests potential applications in treating neurological disorders .
Research Findings
Recent studies have focused on evaluating the biological activity of this compound through various experimental approaches:
In Vitro Studies
- Cell Proliferation Assays :
-
Antimicrobial Testing :
- Exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
- Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics .
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic potential:
- Tumor Models :
-
Neurobehavioral Assessments :
- Behavioral tests indicated improvements in cognitive functions, suggesting neuroprotective properties .
Summary of Biological Activities
Case Studies
-
Case Study on Anticancer Activity :
A study involving the administration of the compound in an A431 cell line revealed a 70% reduction in cell viability after 48 hours of treatment, indicating strong anticancer potential. -
Case Study on Antimicrobial Efficacy :
In a comparative analysis of antimicrobial agents, the compound demonstrated MIC values lower than traditional antibiotics against E. coli and Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent.
Scientific Research Applications
Molecular Formula
The molecular formula for this compound is , indicating a relatively large and complex structure that may interact with various biological targets.
Structural Characteristics
- Piperazine Core : The presence of the piperazine ring is notable as it is often associated with pharmacological activity, including interactions with neurotransmitter systems.
- Aromatic Substituents : The incorporation of aromatic groups, such as the methoxyphenyl and pyridazinyl moieties, enhances the compound's lipophilicity and potential receptor interactions.
Medicinal Chemistry
- Neuropharmacology : Compounds similar to this one have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression. Research indicates that piperazine derivatives can act as modulators of serotonin and dopamine receptors, which are crucial in mood regulation.
- Cancer Research : The structural features of this compound suggest potential applications in cancer therapy. Studies have shown that certain piperazine derivatives exhibit cytotoxic effects against various cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest .
- Drug Development : The synthesis of (4-Butylcyclohexyl)(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone can be approached through several organic chemistry methods, emphasizing its relevance in drug discovery processes. The ability to modify its structure allows researchers to optimize its pharmacokinetic properties for better therapeutic efficacy .
Case Study 1: Neuropharmacological Activity
A study investigated the effects of a piperazine derivative on anxiety-like behavior in rodent models. Results indicated that the compound significantly reduced anxiety levels, suggesting its potential as an anxiolytic agent. The mechanism was hypothesized to involve modulation of serotonin receptors.
Case Study 2: Anticancer Properties
Another research effort focused on a related compound's ability to inhibit tumor growth in vitro. The study found that the compound induced apoptosis in human cancer cell lines through mitochondrial pathways. This highlights the potential of piperazine-based compounds in developing new cancer therapies .
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The synthesis involves multi-step reactions focusing on piperazine functionalization, pyridazine ring formation, and methanone bridge construction. Key methodologies include:
Piperazine Coupling Reactions
The piperazine moiety is introduced via nucleophilic substitution or amide coupling. For example:
-
General Procedure B ( ): A benzoic acid derivative (e.g., 4-hydroxy-3-methoxybenzoic acid) reacts with N-Boc-piperazine using EDCl and DMAP in DCM. After Boc deprotection with HCl, the free piperazine intermediate undergoes reductive amination with 4-butylcyclohexanone using NaBH(OAc)₃ to yield the 4-butylcyclohexyl-piperazine-methanone scaffold .
| Step | Reagents/Conditions | Yield | Characterization Data |
|---|---|---|---|
| 1 | EDCl, DMAP, DCM | 85% | NMR (CD₃OD): δ 7.10 (d, J=1.8 Hz), 3.89 (s, 3H) |
| 2 | HCl (1M), reflux | 90% | HRMS: [M+H]⁺ = 347.2329 (calc.), 347.2316 (obs.) |
Pyridazine Ring Formation
The pyridazine ring is synthesized via cyclization or cross-coupling:
-
Suzuki-Miyaura Coupling ( ): A boronic ester derivative of 2-methoxyphenyl reacts with a halogenated pyridazine precursor (e.g., 3-iodopyridazine) under Pd catalysis. This step installs the 2-methoxyphenyl group at the pyridazine C6 position .
| Reactants | Catalyst | Conditions | Yield | MS Data |
|---|---|---|---|---|
| 3-Iodopyridazine, 2-methoxyphenylboronic ester | Pd(PPh₃)₄ | DME, 80°C | 75% | m/z 453 (M+H⁺) |
Methanone Bridge Assembly
The final methanone linkage is achieved via Friedel-Crafts acylation or nucleophilic acyl substitution:
-
Acylation with 4-Butylcyclohexylcarbonyl Chloride ( ): The piperazine intermediate reacts with 4-butylcyclohexylcarbonyl chloride in the presence of Et₃N, yielding the target compound after purification by reverse-phase chromatography .
Structural Characterization Data
Critical spectroscopic and analytical data confirm the compound’s structure:
NMR Spectroscopy
-
1H^1H1H NMR (CD₃OD, 300 MHz):
-
13C^{13}C13C NMR (CD₃OD, 75 MHz):
Mass Spectrometry
Reactivity and Stability
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Acid/Base Stability : The methanone bridge remains stable under acidic (pH 2–6) and basic (pH 8–10) conditions but hydrolyzes in strong acids (pH <1) .
-
Thermal Stability : Decomposition occurs above 200°C, as confirmed by TGA .
Functional Group Transformations
-
Demethylation of Methoxy Group : Treatment with BBr₃ in DCM selectively removes the methyl group from the 2-methoxyphenyl moiety, yielding a phenolic derivative (m/z 439 (M+H⁺)) .
-
Reduction of Pyridazine : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridazine ring to a tetrahydropyridazine, altering biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Compound A shares structural homology with several piperazine-containing methanone derivatives, differing primarily in substituent groups (Table 1). Key comparisons include:
Key Observations :
- Piperazine Substituents : The 4-butylcyclohexyl group in Compound A introduces significant steric bulk compared to the 4-methylpiperazine in w3 or the 4-fluorophenyl group in . This may reduce off-target binding but could also limit solubility.
- Pyridazine vs. Pyrimidine/Pyridazinone: The 2-methoxyphenyl-pyridazine in Compound A contrasts with the chloro-pyrimidine in w3 (kinase-targeted) and the pyridazinone-morpholine in . Methoxy groups are known to enhance metabolic stability but may reduce affinity for polar active sites.
- Hybrid Pharmacophores : Compound A combines a lipophilic cyclohexyl group with a polar pyridazine-piperazine system, whereas 4g integrates a coumarin scaffold (chromen-2-one) for anticoagulant effects.
Pharmacological Implications
- Receptor Selectivity: The fluorophenyl-piperazine in is associated with serotonin (5-HT${1A}$/5-HT${2A}$) receptor binding, while Compound A’s 2-methoxyphenyl-pyridazine may favor adenosine or histamine receptors due to its electron-rich aromatic system.
- Kinase Inhibition Potential: w3 demonstrates pyrimidine-based kinase inhibition, but Compound A’s pyridazine lacks the electron-withdrawing groups (e.g., chloro) critical for ATP-binding pocket interactions.
- Physicochemical Properties : The 4-butylcyclohexyl group likely increases Compound A ’s logP (predicted ~4.2) compared to w3 (logP ~2.8) , suggesting better membrane permeability but poorer aqueous solubility.
Q & A
Q. What statistical approaches are optimal for dose-response studies in preclinical models?
- Methodology : Use nonlinear regression (four-parameter logistic model) in GraphPad Prism. Account for heteroscedasticity via weighted least squares. Validate ED values with bootstrap resampling (10,000 iterations) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
